2-(1H-benzimidazol-2-ylthio)-N-(1,1,3,3-tetramethylbutyl)acetamide
Overview
Description
2-(1H-benzimidazol-2-ylthio)-N-(1,1,3,3-tetramethylbutyl)acetamide is a useful research compound. Its molecular formula is C17H25N3OS and its molecular weight is 319.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 319.17183360 g/mol and the complexity rating of the compound is 392. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antioxidant Applications in Oil
Benzimidazole derivatives, including those related to 2-(1H-benzimidazol-2-ylthio)-N-(1,1,3,3-tetramethylbutyl)acetamide, have been evaluated for their effectiveness as antioxidants in base stock oil. These compounds, prepared and characterized through elemental analysis, IR, and 1H NMR spectroscopy, demonstrated significant inhibition efficiency, enhancing the oxidation stability of local base oil as evidenced by changes in total acid number (TAN), viscosity, and infrared (IR) spectroscopy results (Basta et al., 2017).
Amplification of Phleomycin
Research on benzimidazole derivatives, including structures similar to this compound, explored their role as amplifiers of phleomycin against Escherichia coli. These derivatives showed varying degrees of activity, with none being outstandingly effective but some exhibiting significant potential (Brown et al., 1978).
Antitumor Activity
A study synthesizing new benzimidazole derivatives bearing different heterocyclic rings evaluated their potential antitumor activities. These compounds were tested in vitro against human tumor cell lines, with some showing considerable anticancer activity. This highlights the therapeutic potential of benzimidazole derivatives in cancer treatment (Yurttaş et al., 2015).
Antibacterial Activity Against MRSA
N-substituted phenyl acetamide benzimidazole-based derivatives were systematically analyzed for their activity against Methicillin-Resistant Staphylococcus aureus (MRSA). These compounds, particularly 2-(1H-benzimidazol-1-yl)-N-(3-nitrophenyl) acetamide, demonstrated potent antibacterial activity, offering a promising avenue for developing new antibacterial agents (Chaudhari et al., 2020).
Inhibition of Hepatitis C Virus
The synthesis of new derivatives of 2-thiobenzimidazole incorporating a triazole moiety was explored for antiviral activity against the hepatitis C virus (HCV) and hepatitis B virus (HBV). Some compounds exhibited activity against HCV, indicating the potential for benzimidazole derivatives in treating viral infections (Youssif et al., 2016).
Properties
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N-(2,4,4-trimethylpentan-2-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3OS/c1-16(2,3)11-17(4,5)20-14(21)10-22-15-18-12-8-6-7-9-13(12)19-15/h6-9H,10-11H2,1-5H3,(H,18,19)(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUTZTQBCVCDFLK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)NC(=O)CSC1=NC2=CC=CC=C2N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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